1,5-Bis(oxolan-2-yl)pentan-3-yl octanoate
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Overview
Description
1,5-Bis(oxolan-2-yl)pentan-3-yl octanoate is an organic compound that features a unique structure with two oxolane (tetrahydrofuran) rings attached to a pentane backbone, which is further esterified with an octanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(oxolan-2-yl)pentan-3-yl octanoate typically involves the esterification of 1,5-Bis(oxolan-2-yl)pentan-3-ol with octanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of immobilized catalysts can also enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(oxolan-2-yl)pentan-3-yl octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Bis(oxolan-2-yl)pentan-3-yl octanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Bis(oxolan-2-yl)pentan-3-yl octanoate involves its interaction with specific molecular targets. The oxolane rings and ester group can participate in hydrogen bonding and hydrophobic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(oxolan-2-yl)pentan-3-one: Similar structure but with a ketone group instead of an ester.
1,5-Bis(oxolan-2-yl)pentan-3-yl acetate: Similar structure but with an acetate group instead of an octanoate.
1,5-Bis(oxolan-2-yl)pentan-3-yl butanoate: Similar structure but with a butanoate group instead of an octanoate.
Uniqueness
1,5-Bis(oxolan-2-yl)pentan-3-yl octanoate is unique due to its longer octanoate chain, which can influence its hydrophobicity and interaction with biological membranes. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
CAS No. |
5453-22-5 |
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Molecular Formula |
C21H38O4 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1,5-bis(oxolan-2-yl)pentan-3-yl octanoate |
InChI |
InChI=1S/C21H38O4/c1-2-3-4-5-6-11-21(22)25-20(14-12-18-9-7-16-23-18)15-13-19-10-8-17-24-19/h18-20H,2-17H2,1H3 |
InChI Key |
VAZJSOGWHFPJDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC(CCC1CCCO1)CCC2CCCO2 |
Origin of Product |
United States |
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